molecular formula C19H22N2O3S B2848728 N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide CAS No. 606112-79-2

N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide

Cat. No.: B2848728
CAS No.: 606112-79-2
M. Wt: 358.46
InChI Key: SJLITXWNRDFAIB-UHFFFAOYSA-N
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Description

N-[1-(4-Methylbenzenesulfonyl)piperidin-4-yl]benzamide is a synthetic small molecule characterized by a piperidin-4-yl core substituted at the 1-position with a 4-methylbenzenesulfonyl group and at the 4-position with a benzamide moiety. This compound shares structural motifs with several pharmacologically active agents, including glycine transporter inhibitors, CCR antagonists, and kinase modulators .

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-7-9-18(10-8-15)25(23,24)21-13-11-17(12-14-21)20-19(22)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLITXWNRDFAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Mechanism of Action

The mechanism of action of N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CCR3 and CCR5 Antagonists
  • : N-{1-[(6-Fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives demonstrate potent CCR3 antagonism, with fluorine and naphthyl groups enhancing receptor binding .
  • : A CCR5 antagonist with a bromo-chlorobenzyl-piperidinyl scaffold shows that bulky substituents improve receptor selectivity . The target’s smaller sulfonyl group may favor off-target interactions.
Glycine Transporter Inhibitors
  • : Sulfonylpiperazine derivatives (e.g., N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide) exhibit GlyT1 inhibition. The target’s sulfonylpiperidine core may mimic this activity but with altered pharmacokinetics due to reduced ring flexibility .
Physicochemical Properties
  • Solubility: Sulfonyl groups (e.g., 4-methylbenzenesulfonyl vs.
  • Metabolic Stability : Fluorine substitution (e.g., 14d ) enhances resistance to oxidative metabolism, whereas the target’s methyl group may offer moderate stability.

Crystallographic and Conformational Analysis

  • : N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide crystallizes with a planar benzamide group, stabilized by intramolecular hydrogen bonds . The target’s sulfonyl group may disrupt this planarity, altering binding pocket interactions.

Biological Activity

N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, which includes a piperidine ring substituted with a 4-methylbenzenesulfonyl group and a benzamide moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been evaluated against a range of bacterial strains, demonstrating significant antibacterial activity.

The proposed mechanism involves the inhibition of bacterial cell division through competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing the growth and replication of bacterial cells.

Efficacy Against Bacterial Strains

In vitro studies have shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was particularly noted when used in conjunction with cell-penetrating peptides, enhancing its overall antimicrobial efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus5 µg/mLHigh
Escherichia coli10 µg/mLModerate
Pseudomonas aeruginosa15 µg/mLModerate

Anticancer Potential

Beyond its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.

Case Studies

  • Breast Cancer Cell Lines : In a study examining breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The IC50 values were determined to be around 12 µM, indicating promising anticancer activity.
  • Lung Cancer Models : Another investigation focused on non-small cell lung cancer models where this compound exhibited synergistic effects when combined with standard chemotherapeutic agents, leading to enhanced tumor suppression.

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